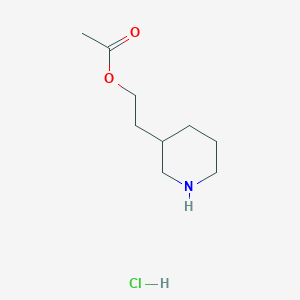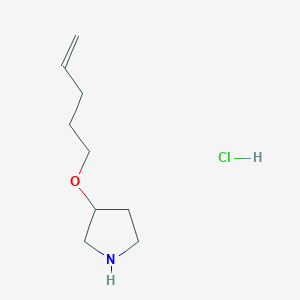![molecular formula C14H16N2O3 B1392491 5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid CAS No. 1105556-74-8](/img/structure/B1392491.png)
5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid
Overview
Description
“5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid” is a chemical compound . Unfortunately, there is not much information available about this compound in the literature.
Synthesis Analysis
There is limited information available on the synthesis of this compound. It’s possible that it could be synthesized from related compounds through certain chemical reactions .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature. More research would be needed to fully understand its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, molecular weight, and physical properties . Unfortunately, these specific details for this compound are not available in the resources I have access to.Scientific Research Applications
Chemical Structure and Synthesis
Quinoxaline and its derivatives, including 5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid, are heterocyclic compounds with a structure composed of a benzene ring fused with a pyrazine ring. These compounds are used in various applications such as dyes, pharmaceuticals, and antibiotics. The synthesis of quinoxaline derivatives can involve condensing ortho-diamines with 1,2-diketones or employing α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols as substitutes for diketones. Moreover, quinoxaline derivatives can be synthesized through the reduction of amino acids substituted 1,5-difluoro-2,4-dinitrobenzene (DFDNB) (Pareek & Kishor, 2015).
Applications in Medicine and Biomedical Fields
Modifying the quinoxaline structure can yield compounds with diverse biomedical applications, particularly in treating chronic and metabolic diseases, as well as exhibiting antimicrobial activities. These adaptations make quinoxaline derivatives valuable in the medical and biomedical sectors (Pereira et al., 2015).
Industrial and Environmental Significance
Quinoxaline derivatives have industrial relevance, particularly as anticorrosive materials. These derivatives show considerable effectiveness against metallic corrosion due to their high electron density. They form stable chelating complexes with surface metallic atoms through coordination bonding, which is crucial in industrial applications to mitigate corrosion (Verma et al., 2020).
Biochemical and Biocatalyst Inhibition Properties
In the biochemical domain, carboxylic acid derivatives, including quinoxaline derivatives, are known for their biocatalyst inhibition properties. These compounds can become inhibitory to microbes at concentrations below the desired yield and titer, a factor that is critical in bioprocesses and biorenewable chemical production (Jarboe et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5-methyl-6-oxo-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxaline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-15-12-8-9(14(18)19)5-6-10(12)16-7-3-2-4-11(16)13(15)17/h5-6,8,11H,2-4,7H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHPXJFKTYOFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)N3CCCCC3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1392411.png)
![1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392413.png)




![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid](/img/structure/B1392422.png)
![2-[(3-Hydroxypropyl)amino]nicotinic acid](/img/structure/B1392424.png)




